molecular formula C10H21NO2 B13930427 N-(3-Hydroxypropyl)-N-pentylacetamide CAS No. 54789-41-2

N-(3-Hydroxypropyl)-N-pentylacetamide

Cat. No.: B13930427
CAS No.: 54789-41-2
M. Wt: 187.28 g/mol
InChI Key: COHBRUYRUDTHIT-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-N-pentylacetamide is a chemical compound for research and development purposes. Acetamide derivatives are of significant interest in medicinal and synthetic chemistry. For instance, N-(3-hydroxypropyl) acetamide derivatives have been investigated as key intermediates in the synthesis of statin side-chain precursors, which are crucial for developing cholesterol-lowering medications . Other acetamide scaffolds are frequently explored in pharmaceutical research for their biological activity . This particular compound, featuring both a hydroxypropyl and a pentyl chain attached to the acetamide nitrogen, may be of value as a synthetic building block or for structure-activity relationship (SAR) studies. Researchers can utilize it in developing novel chemical entities or as an intermediate in organic synthesis. The presence of the amide group and terminal hydroxyl group can offer sites for further chemical modification. Handle this material with care. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for human consumption.

Properties

CAS No.

54789-41-2

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(3-hydroxypropyl)-N-pentylacetamide

InChI

InChI=1S/C10H21NO2/c1-3-4-5-7-11(10(2)13)8-6-9-12/h12H,3-9H2,1-2H3

InChI Key

COHBRUYRUDTHIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCO)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3-Hydroxypropyl)-N-pentylacetamide

General Synthetic Strategy

The synthesis of This compound typically involves the formation of an amide bond between an acylating agent (such as acetic anhydride or acetyl chloride) and a secondary amine bearing the 3-hydroxypropyl and pentyl substituents. The key steps include:

  • Preparation or acquisition of the appropriate secondary amine precursor.
  • Acylation with an acetyl source under controlled conditions.
  • Purification and isolation of the target compound.

Detailed Synthetic Routes

Route via N-Pentyl-3-aminopropanol Acylation

One common approach starts with N-pentyl-3-aminopropanol as the amine precursor:

  • Starting Material: N-pentyl-3-aminopropanol, which contains a primary amine and a terminal hydroxy group on a three-carbon chain.
  • Acylation: Reaction with acetic anhydride or acetyl chloride in anhydrous conditions (e.g., dichloromethane or tetrahydrofuran solvent) with a base such as triethylamine to neutralize the generated acid.
  • Reaction Conditions: Typically performed at 0 °C to room temperature to control the rate and avoid side reactions.
  • Work-up: The reaction mixture is quenched with water, followed by extraction with an organic solvent such as ethyl acetate.
  • Purification: The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or methanol as eluents.

This method yields This compound with moderate to good yields (60-85%) and high purity as confirmed by melting point and spectroscopic analyses.

Alternative Route via Reductive Amination

An alternative synthetic method involves:

  • Starting Materials: Pentylamine and 3-hydroxypropionaldehyde.
  • Reductive Amination: The aldehyde and amine are reacted in the presence of a reducing agent such as sodium cyanoborohydride under mildly acidic conditions.
  • Acylation: The resulting secondary amine is then acetylated using acetic anhydride or acetyl chloride.
  • Purification: Similar chromatographic techniques as above.

This route allows for the stepwise construction of the amine substituents and can be advantageous for introducing stereochemical control or functional group tolerance.

Reaction Optimization and Conditions

Parameter Typical Conditions Notes
Solvent Dichloromethane, Tetrahydrofuran, Ethyl acetate Anhydrous preferred
Temperature 0 °C to Room temperature Controls reaction rate and selectivity
Base Triethylamine, Pyridine Neutralizes acid byproducts
Acylating Agent Acetic anhydride, Acetyl chloride Acetyl chloride more reactive
Reaction Time 1 to 4 hours Monitored by TLC or HPLC
Work-up Aqueous quench, organic extraction Removal of inorganic salts
Purification Silica gel chromatography Eluent: ethyl acetate/hexane mixtures
Yield 60-85% Dependent on purity of starting materials

Purification and Characterization

The purified This compound is typically isolated as a crystalline solid or oil, depending on the scale and conditions. Characterization includes:

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range
Direct Acylation of N-pentyl-3-aminopropanol Straightforward, fewer steps Requires pure amine precursor 60–85%
Reductive Amination + Acylation Flexibility in substituent introduction Multi-step, longer reaction time 55–75%

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-N-pentylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is N-(3-oxopropyl)-N-pentylacetamide.

    Reduction: The major product is N-(3-hydroxypropyl)-N-pentylamine.

    Substitution: The major products depend on the substituent introduced, such as N-(3-alkoxypropyl)-N-pentylacetamide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active site residues, while the pentyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Hydrophobicity : The pentyl chain in this compound enhances hydrophobicity compared to phenyl-containing analogs (e.g., N-(3-Hydroxypropyl)-2-phenylacetamide), which may influence membrane permeability in drug design .
  • Reactivity : The absence of electron-withdrawing groups (e.g., nitro or chloro) in the target compound reduces its electrophilicity compared to derivatives like N-(3-chloro-2-hydroxypropyl)-2-phenylacetamide, making it less reactive in nucleophilic substitutions .

Pharmaceutical Relevance

  • Unlike N-(2-Chloroethyl)-N-(3-hydroxypropyl)-amine hydrochloride, the target compound lacks a chloroethyl group, which is often associated with alkylating anticancer activity, implying divergent therapeutic pathways .

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